Cas no 35897-94-0 (10-Hydroxyligustroside)

10-Hydroxyligustroside is a naturally occurring iridoid glycoside, primarily derived from Ligustrum species and related plants. This compound exhibits notable biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective properties. Its structural features, such as the hydroxyl group at the C-10 position, contribute to its enhanced reactivity and interaction with biological targets. Research suggests applications in pharmaceutical and nutraceutical formulations, particularly for oxidative stress-related conditions. Analytical methods like HPLC and LC-MS are commonly employed for its identification and quantification due to its moderate polarity. Its stability under controlled conditions makes it suitable for further pharmacological studies.
10-Hydroxyligustroside structure
10-Hydroxyligustroside structure
商品名:10-Hydroxyligustroside
CAS番号:35897-94-0
MF:C25H32O13
メガワット:540.514
CID:1999889
PubChem ID:14756316

10-Hydroxyligustroside 化学的及び物理的性質

名前と識別子

    • 10-Hydroxyligustroside
    • NS00097610
    • 35897-94-0
    • AKOS040762759
    • 10-Hydroxyligstroside
    • (-)-10-Hydroxyligstroside
    • Methyl (2S,4S,E)-3-(2-hydroxyethylidene)-4-(2-(4-hydroxyphenethoxy)-2-oxoethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate
    • CS-0203918
    • インチ: InChI=1S/C25H32O13/c1-34-23(33)17-12-36-24(38-25-22(32)21(31)20(30)18(11-27)37-25)15(6-8-26)16(17)10-19(29)35-9-7-13-2-4-14(28)5-3-13/h2-6,12,16,18,20-22,24-28,30-32H,7-11H2,1H3
    • InChIKey: AHTRGGWSBFOEEG-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=COC(OC2OC(CO)C(O)C(O)C2O)\C(=C\CO)C1CC(=O)OCCc1ccc(O)cc1 |t:4|

計算された属性

  • せいみつぶんしりょう: 540.18429107g/mol
  • どういたいしつりょう: 540.18429107g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 13
  • 重原子数: 38
  • 回転可能化学結合数: 12
  • 複雑さ: 850
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.668
  • トポロジー分子極性表面積: 202Ų

じっけんとくせい

  • 色と性状: Powder

10-Hydroxyligustroside セキュリティ情報

10-Hydroxyligustroside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H72040-5 mg
10-Hydroxyligustroside
35897-94-0
5mg
¥4640.0 2021-09-09
TargetMol Chemicals
TN5562-5 mg
10-Hydroxyligstroside
35897-94-0 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5562-1 ml * 10 mm
10-Hydroxyligstroside
35897-94-0
1 ml * 10 mm
¥ 4940 2024-07-20
TargetMol Chemicals
TN5562-5mg
10-Hydroxyligstroside
35897-94-0
5mg
¥ 3230 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H72040-5mg
10-Hydroxyligustroside
35897-94-0 ,97.5%
5mg
¥4640.0 2023-09-07
TargetMol Chemicals
TN5562-1 mL * 10 mM (in DMSO)
10-Hydroxyligstroside
35897-94-0 98%
1 mL * 10 mM (in DMSO)
¥ 4,940 2023-07-11

10-Hydroxyligustroside 関連文献

10-Hydroxyligustrosideに関する追加情報

10-Hydroxyligustroside (CAS No. 35897-94-0): An Overview of Its Properties, Applications, and Recent Research

10-Hydroxyligustroside (CAS No. 35897-94-0) is a naturally occurring phenolic glycoside that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its diverse biological activities and potential therapeutic applications. This compound is primarily isolated from plants of the Lamiaceae family, particularly from Ligustrum lucidum (glossy privet) and Ligustrum wallichii (Chinese privet). The structural complexity and unique chemical properties of 10-Hydroxyligustroside make it a valuable subject of study for researchers and pharmaceutical companies alike.

Chemical Structure and Properties:

The chemical structure of 10-Hydroxyligustroside is characterized by a phenolic aglycone moiety linked to a glucose unit. Specifically, it consists of a hydroxytyrosol (3,4-dihydroxyphenylethanol) moiety attached to a glucose molecule via an ester bond. This structure imparts several important properties to the compound, including high solubility in water and polar organic solvents, which facilitates its extraction and purification from natural sources. The presence of multiple hydroxyl groups also contributes to its antioxidant and anti-inflammatory activities.

Biological Activities:

10-Hydroxyligustroside has been extensively studied for its various biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects. Recent research has further elucidated the mechanisms underlying these activities:

  • Antioxidant Activity: Studies have shown that 10-Hydroxyligustroside exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is attributed to the presence of phenolic hydroxyl groups in its structure.
  • Anti-Inflammatory Effects: The compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. It also suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
  • Neuroprotective Properties: Research indicates that 10-Hydroxyligustroside can protect neurons from oxidative stress-induced damage. It has been shown to reduce neuronal apoptosis and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
  • Hepatoprotective Effects: The compound has demonstrated protective effects against liver damage caused by toxins such as carbon tetrachloride. It reduces liver enzyme levels and alleviates histopathological changes in liver tissues.

Clinical Applications:

The diverse biological activities of 10-Hydroxyligustroside have led to its exploration for various clinical applications. Some potential therapeutic uses include:

  • Treatment of Neurodegenerative Diseases: Given its neuroprotective properties, 10-Hydroxyligustroside is being investigated as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
  • Anti-Inflammatory Therapy: strong>: The anti-inflammatory effects of the compound make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • < strong>Hepatoprotective Agent: strong>: Its hepatoprotective properties suggest potential use in preventing or treating liver damage caused by toxins or other factors. li > ul > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > article > response >

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